Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method . The amino group could be introduced through a substitution reaction, and the carboxylate ester group could be formed through an esterification reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, with the various functional groups attached at the specified positions . The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the carboxylate ester group could undergo hydrolysis or other reactions common to esters, and the thiazole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the polar amino and carboxylate ester groups could influence the compound’s solubility in water and other polar solvents .Scientific Research Applications
Medicinal Chemistry
Thiazole-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiazole derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiazole-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiazole derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiazole derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiazole ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiazole derivatives are a topic of ongoing research in medicinal chemistry, and new methods for their synthesis and functionalization are continually being developed . Future research on this specific compound could potentially explore its biological activity and potential applications in medicine or other fields.
properties
IUPAC Name |
methyl 2-amino-5-pentan-3-yl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6(5-2)8-7(9(13)14-3)12-10(11)15-8/h6H,4-5H2,1-3H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMUERUVFBVGLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=C(N=C(S1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376909 |
Source
|
Record name | Methyl 2-amino-5-(pentan-3-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-28-0 |
Source
|
Record name | Methyl 2-amino-5-(pentan-3-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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